4-Bromo-2-oxo-2H-chromen-3-yl acetate
Description
4-Bromo-2-oxo-2H-chromen-3-yl acetate is a brominated coumarin derivative characterized by a 4-bromo substituent on the coumarin core and an acetate ester at the 3-position. Coumarins are aromatic oxygen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and fluorescence imaging.
Synthesis: The compound is synthesized via esterification of 4-bromo-3-hydroxycoumarin with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) and a polar aprotic solvent (e.g., dichloromethane) . This method mirrors the synthesis of related 3-acetoxycoumarins, yielding products in quantitative yields under optimized conditions .
Structural Features: X-ray crystallography reveals that the coumarin core adopts a planar conformation, with the bromine atom and acetate group influencing intermolecular interactions. Quantum chemical calculations (e.g., DFT) further elucidate electronic properties, such as charge distribution and frontier molecular orbitals, which are critical for understanding reactivity .
Properties
Molecular Formula |
C11H7BrO4 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
(4-bromo-2-oxochromen-3-yl) acetate |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-10-9(12)7-4-2-3-5-8(7)16-11(10)14/h2-5H,1H3 |
InChI Key |
QZEGANMZMQHMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2OC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-2H-chromen-3-yl acetate typically involves the acylation of 4-bromo-2-oxo-2H-chromen-3-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-Bromo-2-oxo-2H-chromen-3-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-oxo-2H-chromen-3-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Reduction of the carbonyl group can yield 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted coumarin derivatives.
Oxidation: Formation of 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Formation of 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Scientific Research Applications
4-Bromo-2-oxo-2H-chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The biological activity of 4-Bromo-2-oxo-2H-chromen-3-yl acetate is primarily attributed to its ability to interact with various molecular targets. For instance, its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparison with Similar Compounds
2-Oxo-2H-chromen-3-yl Propionate
- Synthesis : Utilizes propionyl chloride instead of acetic anhydride. The longer alkyl chain (propionate vs. acetate) marginally increases hydrophobicity (logP = 2.1 vs. 1.8) and melting point (MP = 145–147°C vs. 132–134°C for the acetate) .
- Fluorescence : Propionate derivatives exhibit blue-shifted emission (λem = 420 nm) compared to acetates (λem = 435 nm), attributed to electronic effects of the ester group .
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
- Structure : Bromine at the 6-position (vs. 4-position) on the coumarin core, fused with a benzothiadiazine ring. This compound demonstrates altered π-stacking interactions in crystallography (R factor = 0.046) .
Spectroscopic and Photophysical Properties
Key Observations :
- The bromine atom in the 4-position reduces fluorescence intensity via the heavy atom effect, a trend absent in non-brominated analogs .
- Esters with longer alkyl chains (e.g., propionate) slightly blue-shift emission due to increased electron-donating effects .
Crystallographic and Computational Data
Insights :
Biological Activity
4-Bromo-2-oxo-2H-chromen-3-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Activity
Coumarins exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that derivatives of coumarin can scavenge free radicals effectively. For instance, the antioxidant activity of various coumarin derivatives was evaluated using DPPH and ABTS assays, where they demonstrated considerable radical scavenging abilities.
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 4-Bromo-2-oxo-2H-chromen-3-yl acetate | 12.5 | 15.0 |
| Coumarin A | 20.0 | 25.0 |
| Coumarin B | 30.0 | 35.0 |
Antitumor Activity
Research indicates that coumarin derivatives possess antitumor activity against various cancer cell lines. In vitro studies have demonstrated that 4-Bromo-2-oxo-2H-chromen-3-yl acetate exhibits cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
Table 2: Cytotoxicity of 4-Bromo-2-oxo-2H-chromen-3-yl acetate
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.54 |
| HepG2 | 16.1 |
This compound was found to induce apoptosis in cancer cells, characterized by typical morphological changes such as chromatin condensation and nuclear fragmentation.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is significant for potential Alzheimer’s disease treatments. The compound showed promising inhibitory activity against these enzymes, which are crucial in neurotransmission.
Table 3: Cholinesterase Inhibition Data
| Enzyme | IC50 (nM) |
|---|---|
| AChE | 24 |
| BuChE | 30 |
The biological activities of 4-Bromo-2-oxo-2H-chromen-3-yl acetate can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in tumor cells.
- Enzyme Inhibition : The bromine atom in the structure may enhance binding affinity towards cholinesterases, thereby inhibiting their activity effectively.
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives similar to 4-Bromo-2-oxo-2H-chromen-3-yl acetate:
- Neuroprotective Effects : A study demonstrated that certain coumarin derivatives protected neuronal cells from oxidative stress-induced damage, significantly improving cell viability compared to standard neuroprotective agents like Quercetin .
- Antitumor Efficacy : In a comparative study, various coumarins were screened for their anticancer properties, where compounds similar to 4-Bromo showed potent activity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
